molecular formula C20H17N5O3S B2745781 N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide CAS No. 1243090-19-8

N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide

Cat. No.: B2745781
CAS No.: 1243090-19-8
M. Wt: 407.45
InChI Key: VUUKRMHPCYMOQN-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a chemical compound with the CAS Registry Number 1243090-19-8 . It has a molecular formula of C20H17N5O3S and a molecular weight of 407.45 g/mol . The compound is a synthetic derivative of the [1,2,4]triazolo[4,3-a]pyrazin core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological potential. This specific molecule features a sulfanylacetamide chain linked to a 4-methoxyphenyl (anisidine) group, a configuration often explored in the development of novel pharmacologically active agents . The available scientific literature does not specify a known mechanism of action or established research applications for this exact molecule. Researchers are typically interested in such specialized compounds for screening in various biochemical assays, often targeting enzyme inhibition or receptor modulation. This product is intended for research and development purposes in a laboratory setting only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-28-16-9-7-14(8-10-16)21-17(26)13-29-20-23-22-18-19(27)24(11-12-25(18)20)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUKRMHPCYMOQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazolopyrazine core, followed by the introduction of the thioacetamide and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize impurities. The use of automated systems for monitoring and controlling the reaction parameters is common to ensure consistency and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes oxidation to form sulfoxides (-SO-) or sulfones (-SO₂-), depending on reaction conditions.

Reagent Conditions Product Yield
Hydrogen peroxide (H₂O₂)Acidic, 25–40°CSulfoxide derivative ( triazolo[4,3-a]pyrazin-3-yl)sulfinylacetamide60–75%
meta-Chloroperbenzoic acidDichloromethane, 0°CSulfone derivative ( triazolo[4,3-a]pyrazin-3-yl)sulfonylacetamide85–90%

The oxidation mechanism proceeds via electrophilic attack on the sulfur atom, forming intermediates that stabilize through resonance in the triazolopyrazine ring.

Reduction Reactions

The oxo group (-C=O) at position 8 of the triazolopyrazine core is susceptible to reduction:

Reagent Conditions Product Yield
Sodium borohydride (NaBH₄)Methanol, refluxSecondary alcohol (-CH(OH)-)40–50%
Lithium aluminum hydrideTetrahydrofuran, −78°CMethylene group (-CH₂-)70–80%

Reduction alters the electronic properties of the heterocyclic core, potentially enhancing binding affinity to biological targets.

Substitution Reactions

The sulfanyl group participates in nucleophilic substitution, particularly with amines or thiols:

Nucleophile Base Conditions Product Yield
EthylamineTriethylamineDMF, 80°CThioether replaced by ethylamino group55–65%
ThiophenolPotassium carbonateAcetonitrile, 60°CDisulfide-linked dimer30–40%

Substitution reactions are sterically hindered by the bulky triazolopyrazine core, necessitating polar aprotic solvents for optimal reactivity .

Electrophilic Aromatic Substitution

The methoxyphenyl group undergoes regioselective electrophilic substitution:

Reagent Position Product Yield
Nitric acid (HNO₃)Para to -OCH₃Nitro-methoxyphenyl derivative70–80%
Sulfur trioxideOrtho to -OCH₃Sulfonic acid derivative50–60%

The methoxy group directs incoming electrophiles to the ortho and para positions, with para substitution favored due to reduced steric hindrance.

Hydrolysis of Acetamide Moiety

The acetamide group hydrolyzes under acidic or basic conditions:

Conditions Product Application
6M HCl, 100°C, 12 hrsCarboxylic acid derivativePrecursor for further functionalization
2M NaOH, ethanol, refluxSodium salt of carboxylic acidEnhances solubility for biological assays

Hydrolysis kinetics are pH-dependent, with faster rates observed under strongly acidic conditions.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and anticancer activities. The triazolopyrazine core is believed to play a crucial role in interacting with biological macromolecules, making it a candidate for drug development aimed at treating various diseases.

Mechanism of Action
N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide may function by inhibiting or activating specific enzymes or receptors within biological pathways. This interaction can lead to significant biological effects that warrant further investigation in pharmacological studies.

Chemical Research

Synthesis and Characterization
The synthesis of this compound involves multiple steps that include the preparation of the triazolopyrazine core through cyclization reactions. The methoxyphenyl group is introduced via electrophilic aromatic substitution, while the acetamide moiety is attached through amidation reactions. Understanding these synthetic routes is crucial for researchers looking to utilize this compound as a building block for more complex molecules.

Reactivity Studies
this compound can undergo various chemical reactions such as oxidation and reduction. These reactions can modify the compound's functional groups and enhance its applicability in different chemical contexts.

Biological Studies

Biological Interactions
Research has focused on the compound's interactions with biological systems. Studies indicate that it may exhibit activity against specific cancer cell lines and could potentially modulate inflammatory responses. These findings suggest that further exploration into its pharmacodynamics and pharmacokinetics could reveal new therapeutic avenues.

Case Studies
Several case studies have documented the biological effects of similar compounds derived from the triazolopyrazine scaffold. For instance, compounds with analogous structures have shown promise in preclinical trials for their anticancer properties. Such studies underline the importance of exploring this compound within the context of drug discovery.

Industrial Applications

Material Science
Beyond medicinal applications, this compound may find utility in materials science due to its unique chemical properties. Its structure could be leveraged in developing new materials with specific electronic or optical characteristics.

Production Methods
The industrial synthesis of this compound may involve large-scale production techniques such as continuous flow reactors. These methods ensure consistent quality and efficiency while adhering to industrial standards.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide: This compound is unique due to its specific structural features and functional groups.

    Other Triazolopyrazine Derivatives: Compounds with similar cores but different substituents may exhibit different properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C21H19N5O3S
  • CAS Number : 1243091-92-0
  • Structural Features :
    • Methoxyphenyl group
    • Triazolopyrazine core
    • Sulfanyl acetamide moiety

These structural components contribute to its pharmacological properties and interactions with biological targets.

This compound is believed to interact with various biological targets, primarily enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It can modulate receptor activity, affecting signal transduction processes critical for cellular communication.

Biological Activities

Research on triazolo[4,3-a]pyrazine derivatives indicates a broad spectrum of biological activities. Specifically:

  • Antibacterial Activity : Studies have shown that derivatives similar to this compound exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance:
    • Compound 2e demonstrated MICs of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli .
CompoundTarget BacteriaMIC (μg/mL)
2eStaphylococcus aureus32
2eEscherichia coli16

Case Studies

  • Synthesis and Evaluation : A study synthesized various triazolo[4,3-a]pyrazine derivatives and evaluated their antibacterial activity using the microbroth dilution method. The results indicated that modifications at specific sites enhanced antibacterial properties .
  • Structure–Activity Relationship (SAR) : Research into SAR revealed that electron-donating groups on phenyl substituents improved antibacterial activity by enhancing lipophilicity and cell permeability .

Additional Biological Activities

Beyond antibacterial properties, compounds within this class have been reported to exhibit:

  • Antidiabetic Effects : Certain derivatives show potential in modulating glucose metabolism.
  • Antifungal Activity : Some triazolo derivatives have demonstrated efficacy against fungal pathogens.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-methoxyphenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)acetamide?

The synthesis typically involves a multi-step sequence:

  • Step 1 : Formation of the triazolo[4,3-a]pyrazine core via cyclization of substituted pyrazine precursors with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C) .
  • Step 2 : Introduction of the sulfanyl group via nucleophilic substitution using thiol-containing reagents (e.g., thiourea or mercaptoacetic acid) in polar aprotic solvents like DMF .
  • Step 3 : Acetamide coupling using N-(4-methoxyphenyl)acetamide activated via EDCI/HOBt in dichloromethane .

Q. How is the compound characterized to confirm its structural integrity?

A combination of spectroscopic and analytical methods is used:

  • NMR : 1^1H and 13^{13}C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8 ppm, sulfanyl protons at δ 4.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 438.12) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry of the triazolo-pyrazine core .

Q. What preliminary biological assays are recommended for screening its activity?

  • Enzyme Inhibition : DPP-IV (dipeptidyl peptidase-IV) inhibition assays using fluorogenic substrates (e.g., Gly-Pro-AMC) at 37°C, pH 7.4, with IC50_{50} determination .
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells to assess safety margins .
  • Solubility Testing : Use HPLC to quantify solubility in PBS (pH 7.4) or DMSO for in vitro studies .

Advanced Research Questions

Q. How can synthesis be optimized for scalability and reproducibility?

  • Flow Chemistry : Utilize continuous-flow reactors to enhance reaction efficiency and reduce side products (e.g., Omura-Sharma-Swern oxidation for ketone intermediates) .
  • Design of Experiments (DoE) : Apply factorial design to optimize variables like temperature, solvent ratio, and catalyst loading. For example:
FactorRange TestedOptimal Value
Temperature (°C)60–10080
Solvent (DMF:H2O)3:1–5:14:1
Catalyst (mol%)5–1510

Reference:

Q. How to address contradictions in reported spectral data for the triazolo-pyrazine core?

  • Case Study : Discrepancies in 13^{13}C NMR signals for the 8-oxo group (observed at δ 168–172 ppm vs. literature δ 165 ppm) may arise from tautomerism.
  • Resolution : Use variable-temperature NMR (VT-NMR) to track tautomeric equilibria or employ X-ray crystallography for definitive structural assignment .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Substituent Variation : Modify the 4-methoxyphenyl group (e.g., replace with 4-fluorophenyl) and assess DPP-IV inhibition potency .
  • Key SAR Findings :
Modification SiteSubstituentIC50_{50} (nM)
4-Methoxyphenyl-OCH3_318
4-Fluorophenyl-F25
4-Chlorophenyl-Cl32

Reference:

Q. How to investigate pharmacokinetic properties in preclinical models?

  • Bioavailability : Administer orally (10 mg/kg) in Sprague-Dawley rats; measure plasma concentrations via LC-MS/MS over 24h .
  • Metabolite Identification : Use liver microsomes (human/rat) with NADPH cofactors; analyze metabolites via UPLC-QTOF .

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